Singlet Oxygen Quantum Yield in Photodynamic Therapy Applications
While 6-bromo-1H-phenalen-1-one itself is a building block, its value is derived from its incorporation into advanced photosensitizers. A study comparing phenalenone derivatives found that a compound containing an amine at the 6-position and bromines at the 2- and 5-positions (OE19) exhibited a red-shifted absorption and efficient singlet oxygen production [1]. This demonstrates the critical role of the brominated phenalenone core in achieving desirable photophysical properties. Direct quantitative data for the specific singlet oxygen quantum yield of 6-bromo-1H-phenalen-1-one as a standalone entity is not available in the reviewed literature. However, the parent 1H-phenalen-1-one has a quantum yield close to unity (ΦΔ ≈ 1.0) [2].
| Evidence Dimension | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|
| Target Compound Data | Not directly reported. Serves as a precursor to compounds with demonstrated high ΦΔ. |
| Comparator Or Baseline | 1H-phenalen-1-one (ΦΔ ≈ 1.0); OE19 (derivative containing bromine, maintained ΦΔ) |
| Quantified Difference | Data unavailable for direct comparison. |
| Conditions | OE19: Photocytotoxicity assay in PANC-1 cancer cells. 1H-phenalen-1-one: Various solvents. |
Why This Matters
The parent scaffold's near-unity singlet oxygen quantum yield is a key performance metric for photosensitizer applications, and the 6-bromo derivative is a crucial intermediate for synthesizing advanced theranostic agents with improved properties.
- [1] A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Med. Chem. Lett. 2021, 12, 8, 1295–1301. View Source
- [2] Schmidt, R.; Tanielian, C.; Dunsbach, R.; Wolff, C. Phenalenone, a universal reference compound for the determination of quantum yields of singlet oxygen O2(1Δg) sensitization. J. Photochem. Photobiol. A: Chem. 1994, 79, 11-17. View Source
